7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)-

Catalog No.
S15273153
CAS No.
28345-98-4
M.F
C15H15N5O4
M. Wt
329.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-di...

CAS Number

28345-98-4

Product Name

7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)-

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(pyridin-3-ylmethyl)purin-7-yl]acetic acid

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

InChI

InChI=1S/C15H15N5O4/c1-18-13-12(14(23)19(2)15(18)24)20(8-11(21)22)10(17-13)6-9-4-3-5-16-7-9/h3-5,7H,6,8H2,1-2H3,(H,21,22)

InChI Key

QCYXBUMUKOUOLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CN=CC=C3)CC(=O)O

7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)- is a complex organic compound belonging to the purine family. Its structure features a purine ring system with multiple functional groups, including acetic acid and pyridine derivatives. The compound is characterized by its tetrahydro and dimethyl dioxo substituents, which contribute to its unique chemical properties. It is primarily utilized in research settings and is not approved for pharmaceutical or food applications .

Typical for purine derivatives:

  • Hydrolysis: The acetic acid moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  • Amination: The pyridine ring can engage in electrophilic substitution reactions, allowing for the introduction of amino groups.
  • Oxidation: The presence of dioxo groups makes the compound susceptible to oxidation reactions, potentially yielding more reactive intermediates.

These reactions are essential for understanding the compound's reactivity and potential applications in synthetic organic chemistry.

Research indicates that 7H-Purine-7-acetic acid derivatives exhibit various biological activities:

  • Antitumor Activity: Some studies suggest that this compound may have potential anticancer properties due to its ability to interfere with nucleic acid metabolism.
  • Antiviral Properties: Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could be beneficial in therapeutic contexts.

Further studies are required to elucidate the full scope of its biological effects and mechanisms of action.

The synthesis of 7H-Purine-7-acetic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from simpler purine derivatives, cyclization can be performed using appropriate reagents to form the tetrahydro structure.
  • Functional Group Modifications: Acetic acid can be introduced via acylation reactions on suitable precursors.
  • Pyridine Substitution: The pyridine moiety can be added through nucleophilic substitution reactions involving 3-pyridylmethyl halides or similar compounds.

These methods highlight the versatility of synthetic routes available for producing this complex molecule.

While primarily used for research purposes, the potential applications of 7H-Purine-7-acetic acid include:

  • Drug Development: Its biological activities make it a candidate for further investigation in drug discovery programs targeting cancer or viral diseases.
  • Biochemical Research: It serves as a valuable tool in studies related to purine metabolism and enzyme interactions.
  • Synthetic Chemistry: The compound can be a precursor or intermediate in the synthesis of more complex organic molecules.

Interaction studies have shown that 7H-Purine-7-acetic acid may interact with various biological targets:

  • Nucleotide Transporters: It may influence the transport mechanisms of nucleotides across cellular membranes.
  • Enzymatic Pathways: Its role as an enzyme inhibitor suggests significant interactions within metabolic pathways involving nucleotides.
  • Protein Binding: Studies indicate potential binding affinities with certain proteins, which could affect cellular signaling pathways.

Understanding these interactions is crucial for assessing its biological relevance and therapeutic potential.

Several compounds share structural similarities with 7H-Purine-7-acetic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-purineSimilar purine base with variations in side chainsLacks the pyridine moiety
7-MethylxanthineContains a methyl group on the xanthine structureLess complex than the target compound
8-AminoguanosineFeatures an amino group instead of acetic acidDifferent biological activity profile

These compounds illustrate the diversity within purine derivatives and highlight the unique functional groups present in 7H-Purine-7-acetic acid that may confer distinct properties and activities.

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

329.11240398 g/mol

Monoisotopic Mass

329.11240398 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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